Flutianil
Overview
Description
Flutianil is a novel fungicide discovered by OAT Agrio Co., Ltd . It has specific activities against powdery mildew at low dosage on various crops . It shows no cross-resistance against existing fungicides .
Synthesis Analysis
Flutianil was discovered as a novel fungicide chemically characterized as a cyano-methylene thiazolidine . The optimization of the fungicidal performance of the series of synthesized chemicals finally led to the identification of flutianil .Molecular Structure Analysis
Flutianil has a molecular formula of C19H14F4N2OS2 and a molecular weight of 426.5 g/mol . It is a member of the class of thiazolidines .Chemical Reactions Analysis
Flutianil has been found to inhibit haustorium formation and further fungal development . It does not inhibit the early infection behavior of Blumeria graminis .Physical And Chemical Properties Analysis
Flutianil is a white crystalline solid with a relative density of 1.45 g/cm3 . It has a melting point of 178–179°C . Its solubility (g/L, 20°C) in water is 0.0079 .Scientific Research Applications
Fungicidal Properties
Flutianil, a cyano-methylene thiazolidine, is primarily recognized for its fungicidal properties, particularly against powdery mildew in various crops. It exhibits significant residual and translaminar activities, and is notable for its high rainfastness. Flutianil is effective at low concentrations and demonstrates curative activity against powdery mildew, especially Podosphaera xanthii on cucumber. Importantly, flutianil does not exhibit cross-resistance with other fungicides, suggesting a unique mode of action. Its effectiveness lies in inhibiting haustorium formation and fungal development, thereby impeding nutrient absorption and secondary hyphal elongation by the fungus (Kimura, Komura, Yamaoka, & Oka, 2020).
Mechanism of Action
Further studies on flutianil's mechanism revealed that while it does not inhibit the early infection behaviors of fungi such as conidium bursting and appressorium development, it effectively blocks the formation of haustoria, crucial for nutrient absorption. This suggests a novel mode of action, different from other powdery-mildew fungicides. Flutianil also affects the morphology of the fungus, as seen through transmission electron microscope observations, and influences gene expression related to sugar transport and effector genes in haustoria (Kimura, Shibata, Oi, Kawakita, & Takemoto, 2021).
Synthesis and Optimization
The development of flutianil involved optimization of its fungicidal performance against powdery mildew, leading to its identification as a potent agent for controlling this disease. The synthesis process and the structure-activity relationships contributing to its effectiveness are detailed in research, emphasizing its specialized use in agriculture (Hayashi, Endo, Komura, Kimura, & Oka, 2020).
Regulatory Aspects and Risk Assessment
There has been a peer review of flutianil's pesticide risk assessment, especially concerning its endocrine disruption potential. These reviews are critical for understanding the regulatory framework and ensuring the safe use of flutianil in agricultural practices (Álvarez et al., 2022). Additionally, setting import tolerances for flutianil in various crops is a crucial aspect, considering its residue levels and potential impact on consumer health (Bellisai et al., 2021).
Resistance Development
There have been instances of resistance development to flutianil, particularly in Podosphaera xanthii. Understanding this resistance is essential for developing management strategies and maintaining the efficacy of flutianil in agricultural settings (Miyamoto, Hayashi, & Ogawara, 2020)
Safety And Hazards
properties
IUPAC Name |
(2Z)-2-[2-fluoro-5-(trifluoromethyl)phenyl]sulfanyl-2-[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F4N2OS2/c1-26-15-5-3-2-4-14(15)25-8-9-27-18(25)17(11-24)28-16-10-12(19(21,22)23)6-7-13(16)20/h2-7,10H,8-9H2,1H3/b18-17- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXUEPOHGFWQKF-ZCXUNETKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCSC2=C(C#N)SC3=C(C=CC(=C3)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N\2CCS/C2=C(/C#N)\SC3=C(C=CC(=C3)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F4N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058225 | |
Record name | Flutianil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flutianil | |
CAS RN |
958647-10-4 | |
Record name | Flutianil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=958647-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flutianil [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958647104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flutianil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | flutianil (ISO); (2Z)-{[2-fluoro-5-(trifluoromethyl)phenyl]thio}[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUTIANIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11KT64027Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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